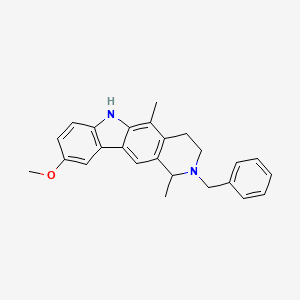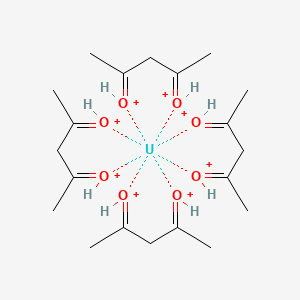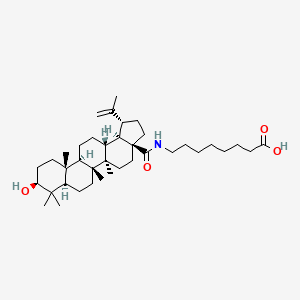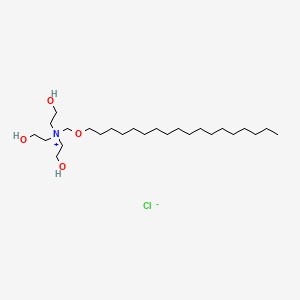
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial applications due to its ability to act as an emulsifying, dispersing, and antistatic agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride typically involves the reaction of tris(2-hydroxyethyl)amine with an alkyl halide, such as octadecyl chloride, under controlled conditions. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process where the reactants are mixed and heated in a reactor. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through halide exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halide exchange reactions are typically carried out using sodium bromide or potassium iodide in an aqueous or alcoholic medium.
Major Products
Oxidation: The major products are carbonyl compounds derived from the oxidation of hydroxyl groups.
Substitution: The major products are the corresponding bromide or iodide salts.
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential antitumor activity when combined with synthetic plant hormones.
Industry: Utilized in the petroleum industry as an emulsifying agent for asphalt and other petroleum products.
Wirkmechanismus
The mechanism of action of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride primarily involves its surfactant properties. The compound reduces surface tension, allowing it to emulsify and disperse hydrophobic substances in aqueous solutions. This property is crucial in its applications as an emulsifying and dispersing agent . Additionally, its antistatic properties are attributed to its ability to neutralize static charges on surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-hydroxyethyl)ammonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
Tris(2-hydroxyethyl)ammonium lactate: Known for its biodegradable and catalytic properties in organic synthesis.
Tris(2-hydroxyethyl)ammonium succinate: Used in various chemical and biological applications due to its low toxicity and ability to disrupt hydrogen-bonding networks.
Uniqueness
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride stands out due to its long alkyl chain, which enhances its emulsifying and dispersing capabilities compared to other similar compounds. This unique structure makes it particularly effective in industrial applications where strong surfactant properties are required .
Eigenschaften
CAS-Nummer |
94248-85-8 |
|---|---|
Molekularformel |
C25H54ClNO4 |
Molekulargewicht |
468.2 g/mol |
IUPAC-Name |
tris(2-hydroxyethyl)-(octadecoxymethyl)azanium;chloride |
InChI |
InChI=1S/C25H54NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-26(18-21-27,19-22-28)20-23-29;/h27-29H,2-25H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OFYTVXBZSHDWHJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
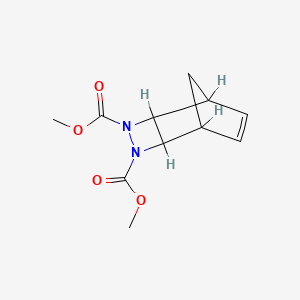
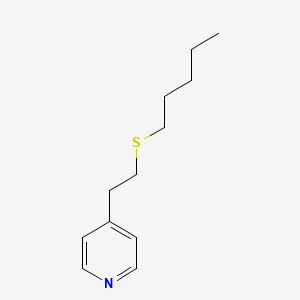
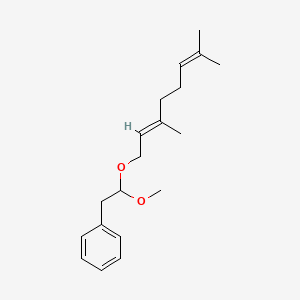
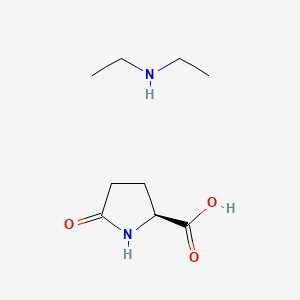
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
